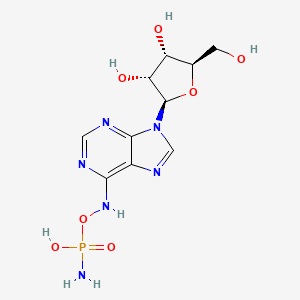

Adenosine 6-N-phosphoramidate

Description

Structure

3D Structure

Properties

CAS No. |

83305-95-7 |

|---|---|

Molecular Formula |

C10H15N6O7P |

Molecular Weight |

362.24 g/mol |

IUPAC Name |

[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]oxyphosphonamidic acid |

InChI |

InChI=1S/C10H15N6O7P/c11-24(20,21)23-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)22-10/h2-4,6-7,10,17-19H,1H2,(H3,11,20,21)(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

RKWLXYISJINWPV-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NOP(=O)(N)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O |

Synonyms |

6-N-AMP adenosine 6-N-phosphoramidate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Adenosine 6 N Phosphoramidate

Strategies for the Formation of the N6-Phosphoramidate Bond

The creation of the N-P bond at the N6 position of adenosine (B11128) is a key synthetic challenge. Various methods have been developed to achieve this transformation, ranging from direct coupling reactions to more complex multi-step phosphoramidation procedures.

Direct coupling methods offer a straightforward route to adenosine N-phosphoramidates. Water-soluble carbodiimides, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are frequently employed to facilitate the formation of the phosphoramidate (B1195095) linkage between a phosphate (B84403) group and an amine. usm.edunih.govosu.edu

For instance, the synthesis of adenosine 5'-phosphoramidate derivatives can be achieved by reacting adenosine 5'-monophosphate (AMP) with a diamine in the presence of EDC. usm.edu The reaction is typically performed in an aqueous solution at a controlled pH, usually between 6.0 and 6.8. usm.eduosu.edu The use of a catalyst, such as N-methylimidazole, can enhance the reaction efficiency. osu.edu This approach has been successfully used to synthesize a variety of 5'-amino derivatives of adenosine phosphoramidate. usm.edu

A similar strategy involves the EDC-mediated condensation of AMP with peptides containing a lysine (B10760008) residue, resulting in a stable phosphoramidate linkage between the phosphate of AMP and the primary amino group of the lysine side chain. google.com The optimal pH for this reaction is around 8.0 to balance side reactions. google.com

While prebiotically implausible, EDC serves as a model activating agent for forming an acyl imidazolide, which then reacts to form the phosphoramidate. biorxiv.org This method has been used to study the formation of phosphoramidate-ester intermediates. biorxiv.org The general mechanism for carbodiimide-mediated phosphorylation involves the activation of the phosphate group, which is then susceptible to nucleophilic attack by the amine. mdpi.com

Table 1: Examples of Carbodiimide-Mediated Synthesis of Adenosine Phosphoramidates

| Reactants | Coupling Agent | Product | Reference |

| AMP, Diamines | EDC | 5'-Amino derivatives of adenosine phosphoramidate | usm.edu |

| AMP, Lysine-containing peptide | EDC | AMP-Peptide phosphoramidate | google.com |

| AMP, HDA | EDC, N-methylimidazole | Adenosine 5'-(6-aminohexyl)phosphoramidate | osu.edu |

Phosphoramidation techniques provide a versatile platform for modifying nucleosides at various positions, including the N6-amino group of adenosine. These methods often involve the use of a phosphorylating agent that is subsequently reacted with an amine.

One common approach involves the conversion of a hydroxyl group on a protected nucleoside to a phosphoramidate. For example, the phosphitylation of a protected adenosine derivative at the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite is a key step in the synthesis of phosphoramidite (B1245037) monomers for oligonucleotide synthesis. semanticscholar.org

Another strategy involves the displacement of a leaving group on the purine (B94841) ring with an amine. For instance, N6-amino derivatives of AMP can be synthesized by the displacement of the 6-chloro group from 6-chloropurine (B14466) riboside 5'-monophosphate with a diamine. usm.edunih.gov The starting material, 6-chloropurine riboside 5'-monophosphate, is prepared by phosphorylating 6-chloropurine riboside with phosphorus oxychloride. usm.edunih.gov

The Staudinger reaction provides an alternative route to phosphoramidates. This reaction involves the treatment of an azide (B81097) with a phosphine, followed by hydrolysis of the resulting aza-ylide in the presence of an amine. While not directly applied to adenosine 6-N-phosphoramidate in the provided context, it represents a general method for phosphoramidate synthesis.

Optimizing synthetic routes is crucial for obtaining high yields and purity of this compound and its derivatives. This often involves a combination of efficient coupling reactions, careful selection of protecting groups, and effective purification methods.

Purification techniques are critical for isolating the desired product. Reverse-phase high-performance liquid chromatography (HPLC) is a common method for purifying adenosine phosphoramidate derivatives. usm.edu The hydrophobic nature of these products allows for their separation from more polar starting materials and byproducts. usm.edu In some cases, lyophilization from benzene (B151609) is used to obtain the final product. nih.gov

Table 2: Comparison of Optimized vs. Conventional Synthetic Routes

| Target Compound | Optimized Route Feature | Overall Yield | Conventional Route Yield | Reference |

| N6-Methyladenosine Phosphoramidite | BOP-mediated SNAr reaction | 60% | ~20-30% | semanticscholar.org |

| t6A Phosphoramidite | Silyl-based protection strategy | 74% | 48% | rsc.org |

Phosphoramidation Techniques for Nucleoside Modification

Regioselective Protection and Deprotection Strategies for Adenosine Ribose

The presence of multiple hydroxyl groups on the ribose sugar of adenosine necessitates the use of protecting groups to ensure regioselective reactions at the desired position. Silyl-based protecting groups are widely used for this purpose due to their ease of introduction and removal under specific conditions.

Silyl (B83357) ethers are the most common protecting groups for the hydroxyl functions of ribonucleosides. cdnsciencepub.com The tert-butyldimethylsilyl (TBDMS) group is particularly popular due to the commercial availability of the corresponding silyl chloride. cdnsciencepub.com The reaction of adenosine with TBDMSCl typically yields a mixture of silylated isomers, which can be separated by chromatography. cdnsciencepub.combeilstein-journals.org

The 5'-hydroxyl group is generally the most reactive towards silylating agents. cdnsciencepub.com However, to achieve regioselective protection of the 2'- or 3'-hydroxyl groups, the 5'-hydroxyl is often protected first with a dimethoxytrityl (DMT) group. biomers.net Subsequent silylation can then be directed to the 2'- or 3'-position. beilstein-journals.org The 2'-O-TBDMS isomer is often the desired product for the synthesis of RNA phosphoramidites. beilstein-journals.orgbiosynth.com

A strategy for highly regioselective 2'-silylation involves transient protection of the 2',3'-diol with N,N-dimethylformamide dimethylacetal before tritylation of the 5'-hydroxyl. umich.edu This prevents undesired silylation at the 2'-position during the tritylation step. umich.edu Another approach uses a cyclic di-tert-butylsilyl group to protect the 3'- and 5'-hydroxyls, allowing for selective silylation of the 2'-hydroxyl. beilstein-archives.orgresearchgate.net This cyclic protecting group can be selectively removed with hydrogen fluoride-pyridine without affecting the 2'-O-TBDMS group. beilstein-archives.orgresearchgate.net

The stability of silyl groups varies, with the 5'-silyl group being more acid-labile than the 2'- or 3'-silyl groups. cdnsciencepub.com This differential lability can be exploited for selective deprotection. Complete removal of silyl groups is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). cdnsciencepub.com

Table 3: Common Silyl Protecting Groups for Adenosine Ribose

| Protecting Group | Abbreviation | Common Application | Deprotection Agent | Reference |

| tert-Butyldimethylsilyl | TBDMS | 2'- and 3'-hydroxyl protection | TBAF | cdnsciencepub.com |

| Dimethoxytrityl | DMT | 5'-hydroxyl protection | Acid (e.g., trichloroacetic acid) | biomers.net |

| Di-tert-butylsilylene | DTBS | Bridged 3',5'-hydroxyl protection | HF-pyridine | beilstein-archives.orgresearchgate.net |

The exocyclic N6-amino group of adenosine is nucleophilic and can interfere with reactions at other positions. Therefore, it is often necessary to protect this group during synthesis.

Common protecting groups for the N6-amino group include acyl groups like benzoyl (Bz) and phenoxyacetyl (PhOAc). biosynth.comnih.gov The benzoyl group is frequently used in the synthesis of phosphoramidites for oligonucleotide synthesis. biosynth.combiosynth.com The phenoxyacetyl group has been used to protect the exocyclic amines of both adenosine and guanosine (B1672433). nih.gov

Dialkylformamidine groups, such as dimethylformamidine (dmf), are another class of protecting groups for the exocyclic amine of adenosine. google.com These groups are advantageous because they can be removed rapidly under standard basic conditions. google.com

The introduction of these protecting groups is a key step in the synthesis of modified nucleosides. For example, in the synthesis of N6-methyladenosine phosphoramidite, the exocyclic amine of a protected inosine (B1671953) derivative is first reacted with methylamine (B109427) in a BOP-mediated SNAr reaction. semanticscholar.orgnih.gov In another example, the exocyclic amine of a GS-441524 derivative was protected with a dimethylformamidine group. rsc.org

Carbamoyl groups can also be used to protect the N6-amino group. An efficient protocol for the protection of the N6-amino group of adenosine analogs with various chloroformates has been developed using N-methyl imidazole (B134444) as a catalyst. nih.gov

Table 4: Protecting Groups for the N6-Exocyclic Amine of Adenosine

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Reference |

| Benzoyl | Bz | Benzoyl chloride | Basic hydrolysis | biosynth.com |

| Phenoxyacetyl | PhOAc | Phenoxyacetyl chloride | Basic hydrolysis | nih.gov |

| Dimethylformamidine | dmf | N,N-Dimethylformamide dimethyl acetal | Basic hydrolysis | google.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation | nih.gov |

Silyl-Based Protecting Groups for Hydroxyl Functions

Synthesis of Analogues and Derivatives with Modified Nucleobases or Sugars

The synthesis of analogues and derivatives of this compound with modified nucleobases or sugars is a critical area of research. These modifications allow for the fine-tuning of the molecule's properties for various applications, from studying biological processes to developing new therapeutic agents.

N6-Alkyladenosine and Related N6-Substituted Phosphoramidites

The synthesis of N6-alkyladenosine phosphoramidites is a key strategy for creating modified oligonucleotides. A notable method for preparing these compounds involves a one-step protocol that relies on the deprotonation of the amide moiety under phase-transfer conditions. This approach has been successfully used to modify canonical nucleobases, including adenine (B156593) at the N6 position, with various alkylating agents, achieving yields between 40% and 89%. acs.org

Another approach involves the post-synthetic modification of precursor oligoribonucleotides. oup.comnih.gov This method uses a 5′-O-dimethoxytrityl‐2′‐O‐tertbutyldimethylsilyl‐6‐methylthiopurine riboside 3′‐O‐phosphoramidite precursor. oup.com After incorporation into an oligonucleotide chain, the 6-methylthio group can be displaced by various primary amines to introduce a range of N6-alkyl groups. nih.govresearchgate.net

The synthesis of N6-carbamoyladenosine derivatives, another important class of N6-substituted adenosines, can be achieved by reacting N6-acetyl-protected adenosine phosphoramidite with alkyl isocyanates. acs.org For example, reaction with ethyl isocyanatoacetate followed by removal of the acetyl group yields the N6-glycinylcarbamoyl-adenosine (g6A) phosphoramidite in 83% yield. acs.org

Table 1: Synthesis of N6-Alkyladenosine and Related N6-Substituted Phosphoramidites

| Starting Material | Key Reagent/Reaction | Product | Yield | Reference |

| Inosine | BOP-mediated SNAr with methylamine | N6-methyladenosine phosphoramidite | 60% (overall, 5 steps) | nih.govsemanticscholar.org |

| 2′,3′,5′-O-tris[dimethyl(tert-butyl)silyl]inosine | BOP/DBU, then ethanolamine | N6-(2-Hydroxyethyl)adenosine derivative | 86-90% | nih.gov |

| N6-acetyl-protected adenosine phosphoramidite | Ethyl isocyanatoacetate, then methylamine | N6-glycinylcarbamoyl-adenosine (g6A) phosphoramidite | 83% | acs.org |

| Precursor oligomer with 6-methylthiopurine | Primary amines (post-synthesis) | Oligonucleotide with N6-alkyladenosine | - | oup.comnih.gov |

Etheno Adenosine Phosphoramidite and Fluorescent Analogues

Ethenoadenosine and its derivatives are highly fluorescent analogues of adenosine, making them valuable tools for studying nucleic acid structure and function. The synthesis of phosphoramidite building blocks of these analogues allows for their site-specific incorporation into DNA and RNA oligonucleotides. nih.govtandfonline.comnih.govoup.com

A common strategy to prepare 1,N6-ethenoadenosine derivatives involves the reaction of adenosine with a bifunctional agent. For example, a phosphoramidite building block of 11-carboxy-1,N6-ethenoadenosine has been synthesized for use in solid-supported oligonucleotide synthesis. nih.govtandfonline.com The synthesis of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine phosphoramidites has also been optimized to achieve high purity (>99%) for incorporation into DNA and RNA sequences. nih.govoup.com These etheno-modified phosphoramidites demonstrate excellent coupling efficiency (greater than 99% per step) in solid-phase synthesis. oup.com

Other fluorescent adenosine analogues have been developed and synthesized as phosphoramidites for incorporation into oligonucleotides. These include pteridine (B1203161) adenosine analogues like 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (DMAP). nih.govcancer.gov These probes have excitation maxima at 310 nm (6MAP) and 330 nm (DMAP), with an emission maximum of 430 nm for both. nih.govcancer.gov Their synthesis as phosphoramidites enables their site-selective incorporation into DNA using automated synthesizers. nih.govcancer.gov

Furthermore, a novel class of 7-modified 7-deazaadenosine nucleosides containing diarylacetylene groups at the C7 position has been synthesized. whiterose.ac.ukwhiterose.ac.uk The corresponding phosphoramidite of the parent compound was synthesized and incorporated into deoxyoligonucleotides. whiterose.ac.ukwhiterose.ac.uk These modified nucleosides exhibit promising UV-vis absorption and fluorescence emission properties. whiterose.ac.ukwhiterose.ac.uk

Table 2: Fluorescent Properties of Adenosine Analogues

| Analogue | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 1,N6-ethenoadenosine | 260 | 430 | High | chemgenes.com |

| 6MAP | 310 | 430 | 0.39 (monomer) | nih.govcancer.gov |

| DMAP | 330 | 430 | 0.48 (monomer) | nih.govcancer.gov |

| 7-deazaadenosine with diarylacetylene | ~322 (in oligonucleotide) | - | 0.024-0.237 (in oligonucleotide) | whiterose.ac.ukwhiterose.ac.uk |

Isotope-Labeled Adenosine Phosphoramidates for NMR Studies

The synthesis of isotope-labeled adenosine phosphoramidites is crucial for nuclear magnetic resonance (NMR) studies of nucleic acid structure and dynamics. d-nb.infomdpi.commdpi.comoup.comresearchgate.netrsc.org Site-specific incorporation of stable isotopes like ¹³C and ¹⁵N into RNA and DNA allows for detailed structural analysis and the investigation of dynamic processes. mdpi.comoup.com

Several synthetic strategies have been developed to produce isotope-labeled adenosine phosphoramidites. One approach involves the de novo chemical synthesis of the labeled nucleoside followed by its conversion to the corresponding phosphoramidite. For example, an optimized procedure for the synthesis of ¹⁵N(7)-labeled adenosine phosphoramidite has been reported, which is useful for probing complex base pair interactions in functional RNAs. d-nb.info Chemo-enzymatic methods have also been employed to prepare isotope-labeled nucleosides, which are then converted into phosphoramidites for solid-phase synthesis. mdpi.com

The synthesis of 8-¹³C-purine 2'-deoxy-building blocks has been achieved using partially protected ribonucleoside derivatives as starting materials. oup.com These labeled phosphoramidites can be incorporated into DNA with high coupling yields during standard solid-phase synthesis. oup.com For RNA synthesis, 2'-O-CEM (2'-cyanoethoxymethyl) phosphoramidites of isotope-labeled nucleosides, such as 8-¹³C-adenosine, have been synthesized. rsc.org

The availability of these labeled building blocks has expanded the capabilities of NMR spectroscopy for studying large and complex nucleic acids. d-nb.infomdpi.comoup.comrsc.org

Table 3: Examples of Isotope-Labeled Adenosine Phosphoramidites for NMR

| Isotope Label | Position of Label | Type of Phosphoramidite | Application | Reference |

| ¹⁵N | N7 | RNA phosphoramidite | Probing base triplet interactions | d-nb.info |

| ¹³C | C8 | DNA phosphoramidite | Investigating structural dynamics | oup.com |

| ¹³C | C8 | 2'-O-CEM RNA phosphoramidite | NMR studies of large RNAs | rsc.org |

| ¹⁵N | N1 | RNA phosphoramidite | Base pair-specific labeling in RNA | d-nb.info |

Incorporation of Amino Acid Moieties via Phosphoramidate Linkages

The synthesis of conjugates between amino acids and adenosine monophosphate, where the linkage is a phosphoramidate bond, has been an area of significant interest. These molecules serve as analogues of aminoacyl-adenylates and are valuable tools for studying biochemical processes like tRNA aminoacylation. nih.govacs.org

A successful approach to creating these N-acyl phosphoramidate linkages involves the reaction of 5'-O-phosphoramidite adenosine derivatives with carboxamide derivatives. nih.govacs.org The use of 5-(3,5-dinitrophenyl)-1H-tetrazole as an activating catalyst for the phosphoramidites leads to a rapid and clean condensation reaction. nih.govacs.org The resulting fully protected aminoacyl-adenylate analogues can be deprotected in a two-step procedure to yield the desired products in good yields. nih.govacs.org These N-acyl phosphoramidate analogues have been shown to be stable under both acidic and basic conditions. nih.govacs.org

In the context of prebiotic chemistry, the reaction of amino acids with 5'-phosphorimidazolides of adenosine can generate amino acid phosphoramidates. nih.govacs.org These intermediates are central to a proposed prebiotically plausible pathway for the synthesis of aminoacyl-RNA. nih.govacs.org This pathway proceeds through a bridged phosphoramidate-ester intermediate, which then undergoes hydrolysis to form the aminoacyl-ester. nih.govacs.org

Furthermore, it has been demonstrated that amino acid derivatives of deoxyadenosine (B7792050) 5'-O-monophosphate, specifically those with an L-aspartic acid phosphoramidate linkage, can act as substrates for DNA incorporation by HIV-1 reverse transcriptase. nih.gov This finding suggests that certain amino acids can mimic the pyrophosphate group during the polymerization process. nih.gov Subsequent studies have shown that iminodiacetic acid linked to deoxyadenosine monophosphate via a phosphoramidate bond is an even more efficient substrate for this enzyme. oup.comoup.com

Solid-Phase Synthesis Applications for Oligonucleotide Construction

This compound and its derivatives are fundamental building blocks in the solid-phase synthesis of oligonucleotides. oup.comumich.eduatdbio.comumich.edunih.gov This automated chemical method allows for the construction of DNA and RNA sequences with defined compositions and modifications. atdbio.comnih.gov

The phosphoramidite method involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled-pore glass (CPG). atdbio.comnih.gov The process consists of a cycle of four main chemical reactions: detritylation, coupling, capping, and oxidation. atdbio.com

The versatility of phosphoramidite chemistry allows for the incorporation of a wide array of modified adenosine residues into oligonucleotides. This includes:

N6-alkyladenosines: Phosphoramidites of N6-methyladenosine and other N6-alkylated adenosines are used to synthesize oligonucleotides containing these modified bases. nih.govsemanticscholar.orgoup.com

Fluorescent analogues: Ethenoadenosine and other fluorescent adenosine phosphoramidites are incorporated to create probes for studying nucleic acid structure and interactions. nih.govoup.comnih.govcancer.gov

Isotope-labeled adenosines: ¹³C and ¹⁵N-labeled adenosine phosphoramidites are used to synthesize oligonucleotides for detailed NMR structural and dynamic studies. d-nb.infomdpi.comoup.comrsc.org

Branched oligonucleotides: Specialized adenosine phosphoramidite synthons, such as those with phosphitylated 2' and 3' hydroxyl groups, are used to construct branched DNA and RNA molecules. umich.edu

The efficiency of the coupling reaction for these modified phosphoramidites is crucial for the successful synthesis of long and pure oligonucleotides. For many modified adenosine phosphoramidites, coupling yields are comparable to those of the standard, unmodified phosphoramidites. oup.com After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed to yield the final product. atdbio.com

Mechanistic Investigations of Phosphoramidate Linkage Stability and Reactivity

Hydrolytic Stability of the Phosphoramidate (B1195095) Bond under Varied Chemical Conditions

The susceptibility of the phosphoramidate linkage to hydrolysis is a key characteristic, influenced by factors such as pH and the nature of substituents on both the nucleoside and the amino acid moieties.

The rate of hydrolysis of the P-N bond in nucleoside phosphoramidates is significantly dependent on the pH of the solution. Generally, these compounds exhibit stability in neutral to basic conditions. For instance, many amino acid nucleoside phosphoramidates are stable in aqueous solutions with a pD (the equivalent of pH in deuterium (B1214612) oxide) ranging from 7 to 10 at room temperature for over 24 hours. kuleuven.be This stability is attributed to the presence of the monoanionic phosphoramidate group. kuleuven.be

However, under acidic conditions, the P-N bond becomes susceptible to hydrolysis. researchgate.netnih.gov The acid-catalyzed hydrolysis of the P-N bond is a well-documented phenomenon for various phosphoramidates. researchgate.net This reaction is proposed to proceed through an N-protonated zwitterionic form, which facilitates the attack by water and the departure of the amine as a neutral leaving group. researchgate.net For some phosphoramidates, the rate of hydrolysis shows a maximum at around pH 4. researchgate.net Under moderately acidic conditions (pH 2-6), acid-catalyzed cleavage of the P-N bond can be the predominant reaction. nih.gov In strongly acidic solutions, the rate of hydrolysis can be directly proportional to the concentration of hydronium ions (H₃O⁺). researchgate.net

The pH also influences the reaction pathway. For example, in the hydrolysis of 3'-amino-3'-deoxyuridylyl-3',5'-uridine, alkaline conditions (pH > 9) lead exclusively to hydroxide (B78521) ion-catalyzed hydrolysis. nih.gov In the pH range of 6-8, a pH-independent reaction competes with the base-catalyzed cleavage. nih.gov

The kinetics and mechanism of phosphoramidate hydrolysis are profoundly influenced by the chemical nature of the nucleoside and the attached amino acid. kuleuven.benih.govresearchgate.net

Influence of the Amino Acid: Studies have shown that the type of amino acid substituent significantly impacts the reactivity of nucleoside phosphoramidates. For instance, aspartyl nucleoside phosphoramidates (NPs) are more reactive than those containing glycine (B1666218) or β-alanine. kuleuven.beresearchgate.netnih.govresearchgate.net The α-carboxyl group of the amino acid can assist in the hydrolysis through the formation of a five-membered intermediate. researchgate.netnih.govacs.org The rate of enzyme-free hydrolysis of phosphoramidates of ribonucleotides also shows a strong dependence on the amino acid. Proline-containing phosphoramidates hydrolyze significantly faster than those with alanine (B10760859) or phenylalanine. researchgate.net For example, Pro-AMP has a half-life of 2.4 hours at 37°C and pH 7.5, which is 45-fold faster than Ala-AMP and 120-fold faster than Phe-AMP. researchgate.net

Influence of the Nucleobase: The nucleobase component also plays a crucial role in determining the hydrolysis pathway, which can involve either P-N or P-O bond cleavage. kuleuven.benih.gov For aspartyl NPs, the order of reactivity based on the nucleobase is 1-deazaadenine > 7-deazaadenine > adenine (B156593) > thymine (B56734) ≥ 3-deazaadenine. kuleuven.beresearchgate.netnih.govresearchgate.net In the case of Gly-1-deaza-dAMP, P-O bond hydrolysis is the dominant pathway, while the opposite is true for Gly-dAMP. researchgate.net Conformational studies suggest that the protonated N3 atom of adenine and its deaza-analogs can participate in the intramolecular catalysis of the hydrolysis reaction. kuleuven.benih.govresearchgate.net

Table 1: Relative Reactivity of Aspartyl Nucleoside Phosphoramidates with Different Nucleobases

| Nucleobase | Relative Reactivity |

|---|---|

| 1-deazaadenine | Highest |

| 7-deazaadenine | High |

| Adenine | Moderate |

| Thymine | Low |

| 3-deazaadenine | Lowest |

This table summarizes the order of reactivity for the hydrolysis of aspartyl nucleoside phosphoramidates as influenced by the nucleobase substituent. kuleuven.beresearchgate.netnih.govresearchgate.net

pH Dependence of P-N Bond Hydrolysis

Quantum Chemical and Computational Studies on Reaction Mechanisms

Quantum chemical calculations and computational modeling have provided deep insights into the reaction mechanisms of P-N bond cleavage in adenosine (B11128) 6-N-phosphoramidate and related compounds. These theoretical approaches allow for the detailed analysis of transition states and the energetic landscapes of the hydrolysis reactions.

Computational studies have been instrumental in elucidating the transition states and energy barriers associated with P-N bond cleavage. These studies often investigate simplified model compounds to understand the intrinsic hydrolysis mechanism before incorporating the complexity of amino acid and nucleoside substituents. researchgate.netnih.govacs.org The cleavage of the P-N bond is generally considered to be a concerted process, involving partial bond formation with the incoming nucleophile (e.g., water) and partial bond breaking with the leaving amine group in the transition state. ufl.edu

The energy barrier for this process can be significantly influenced by the surrounding chemical environment and the specific substituents on the phosphoramidate. researchgate.netnih.gov For instance, the protonation state of the phosphoramidate nitrogen and the nucleobase can affect the stability of the transition state and thus the reaction rate. researchgate.netacs.org Computational models have identified different transition state structures, with some pathways being more energetically favorable than others. researchgate.net

A key finding from both experimental and computational studies is the significant role of intramolecular catalysis in the hydrolysis of nucleoside phosphoramidates. researchgate.netnih.govnih.gov

Catalysis by Carboxyl Moieties: The α-carboxyl group of an amino acid substituent can act as an intramolecular catalyst. researchgate.netnih.govacs.org Quantum chemical analysis has shown that hydrolysis is assisted by the α-carboxyl group through the formation of a five-membered cyclic intermediate. researchgate.netnih.govacs.org This intramolecular participation lowers the energy barrier for the cleavage of the phosphoramidate bond. This mechanism involves the nucleophilic attack of the carboxyl group on the phosphorus center. researchgate.netnih.gov

Catalysis by Nucleobases: The nucleobase itself, particularly the adenine moiety, can also participate in the catalysis of P-N bond cleavage. researchgate.netnih.gov Computational studies have revealed that the adenine base, when protonated at the N3 position, can interact with the transition state of the hydrolysis reaction, leading to a considerable lowering of the energy barrier. researchgate.netnih.govacs.org This interaction is often facilitated by a specific conformation of the molecule, such as the syn conformation. kuleuven.benih.govresearchgate.net The influence of various modifications to the adenine base on the hydrolysis rate can be explained by calculating the pKa for protonation at the N3 position. researchgate.netnih.gov

Table 2: Factors Influencing Intramolecular Catalysis of P-N Bond Hydrolysis

| Catalytic Moiety | Mechanism of Action | Key Findings |

|---|---|---|

| α-Carboxyl Group | Formation of a five-membered cyclic intermediate via nucleophilic attack on the phosphorus center. researchgate.netnih.govacs.orgnih.gov | Significantly assists in the hydrolysis process. researchgate.netnih.gov |

| Adenine Nucleobase | Interaction of the protonated N3 atom with the transition state of the hydrolysis reaction. researchgate.netnih.govacs.org | Considerably lowers the energy barrier for hydrolysis, often requiring a syn conformation. kuleuven.benih.govresearchgate.netresearchgate.netnih.gov |

This table outlines the roles of carboxyl moieties and the adenine nucleobase in the intramolecular catalysis of phosphoramidate bond hydrolysis.

Analysis of Transition States and Energy Barriers in P-N Cleavage

Enzyme-Free Activation and Cleavage Pathways

While enzymatic hydrolysis is a crucial process in biological systems, the spontaneous, enzyme-free cleavage of the phosphoramidate bond is also of significant interest. researchgate.net The inherent chemical stability of the P-N bond means that its cleavage often requires specific activation pathways, even in the absence of enzymes.

The rate of enzyme-free hydrolysis is highly dependent on the nature of the amino acid substituent. As mentioned previously, phosphoramidates of proline exhibit significantly faster hydrolysis rates compared to those of alanine or phenylalanine. researchgate.net This difference in reactivity is attributed to the ability of the carboxylate group to be well-positioned to attack the phosphoramidate, a feature that has been observed in crystal structures. researchgate.net

Furthermore, the activation of the phosphoramidate for cleavage can be influenced by the surrounding chemical environment. For instance, the presence of certain buffer components, like 1-ethylimidazole, can catalyze the hydrolysis of phosphoramidates, mimicking the action of histidine residues in the active sites of phosphoramidase enzymes. acs.org

In some contexts, the cleavage of the P-N bond is a critical step in the activation of prodrugs. acs.org This process can involve a cascade of reactions, starting with the hydrolysis of an ester moiety, followed by an intramolecular cyclization, and culminating in the cleavage of the phosphoramidate bond to release the active nucleotide. acs.org These enzyme-free or spontaneously activated pathways are crucial for understanding the chemical behavior and potential applications of adenosine 6-N-phosphoramidate and its derivatives.

Enzymatic Recognition and Biochemical Interactions of Adenosine 6 N Phosphoramidate

Interactions with Nucleotide-Metabolizing Enzymes

Adenosine (B11128) 6-N-phosphoramidate and its derivatives interact with a variety of enzymes that typically metabolize nucleotides. The substitution of an oxygen atom with a nitrogen atom in the phosphate (B84403) group can significantly alter the substrate's susceptibility to enzymatic cleavage and its binding affinity.

For instance, the Hint (Histidine triad (B1167595) nucleotide-binding) protein superfamily includes enzymes known as adenosine monophosphoramidases. drugbank.com These enzymes are capable of hydrolyzing the P-N bond in purine (B94841) nucleotide phosphoramidates. drugbank.com A study focusing on the enzymatic activity of Hint proteins demonstrated that adenosine 5'-monophosphoramidate (AMP-NH2), a related compound, is an excellent substrate for both rabbit and yeast Hint enzymes. nih.gov The rabbit enzyme hydrolyzed AMP-NH2 with a kcat of 0.20 s⁻¹ and a Km of 68 nM, while the yeast enzyme exhibited a kcat of 0.87 s⁻¹ and a Km of 870 nM. nih.gov This indicates that the phosphoramidate (B1195095) bond is specifically recognized and cleaved by this class of enzymes.

Furthermore, phosphoramidate analogues are often employed in "ProTide" technology, where they act as prodrugs. mdpi.comacs.org These molecules are designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by nucleoside kinases, a crucial activation pathway for many antiviral and anticancer nucleoside analogs. mdpi.com Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes to release the active monophosphate form of the drug. mdpi.combiorxiv.org This strategy has been successfully used to deliver phosphorylated forms of drugs like Acyclovir and various anti-HIV nucleoside analogs. acs.orgresearchgate.net

The metabolism of adenosine itself is a complex network involving enzymes like AMP deaminase and 5'-nucleotidase. nih.gov While direct studies on Adenosine 6-N-phosphoramidate with all these enzymes are limited, the principle of using phosphoramidate analogs to probe or bypass these metabolic steps is well-established in drug development. mdpi.comnih.gov

Substrate Recognition by DNA/RNA Polymerases and Reverse Transcriptases

The triphosphate form of this compound and related analogues have been extensively studied as potential substrates for various DNA and RNA polymerases, including viral reverse transcriptases. These enzymes are central to genetic information transfer and are key targets for antiviral therapies.

The ability of a polymerase to incorporate a nucleotide analog is a critical measure of its substrate potential. Research has shown that certain polymerases, particularly error-prone ones like HIV-1 reverse transcriptase (RT), can recognize and incorporate phosphoramidate-linked nucleotides. oup.comnih.gov

In a notable study, a series of 2'-deoxyadenosine (B1664071) 5'-phosphoramidates, where an amino acid was linked to the α-phosphate, were tested as substrates for HIV-1 RT. oup.comoup.com The analogue linked to L-aspartic acid (Asp-dAMP) was efficiently incorporated into a growing DNA strand, showing 90% conversion to the extended primer in 60 minutes at a 500 μM concentration. oup.comoup.com Other amino acid conjugates showed lower, yet significant, incorporation efficiencies. oup.comoup.com

The table below summarizes the incorporation efficiency of various dAMP phosphoramidate analogues by HIV-1 RT.

| Compound | Leaving Group | Relative Incorporation Efficiency (vs. Asp-dAMP) |

| Asp-dAMP | L-Aspartic Acid | 1.0 |

| His-dAMP | L-Histidine | ~0.67 |

| Pro-dAMP | L-Proline | ~0.27 |

| Gly-dAMP | L-Glycine | ~0.15 |

Data derived from qualitative and quantitative comparisons in gel-based polymerase assays. oup.comoup.com

During nucleic acid polymerization, the cleavage of the phosphoanhydride bond in a nucleoside triphosphate results in the release of a pyrophosphate (PPi) group, which serves as the leaving group. oup.com This reaction is a critical, energy-providing step for the formation of the new phosphodiester bond in the growing nucleic acid chain. oup.com

Phosphoramidate analogues, particularly those where a moiety like an amino acid is attached to the 5'-monophosphate, have been designed to mimic this process. oup.comnih.gov The amino acid or other linked group is intended to function as a leaving group, analogous to pyrophosphate. oup.comnih.gov Studies have shown that moieties with two carboxylic acid groups, such as L-aspartic acid or iminodiacetic acid linked via a phosphoramidate bond, can effectively mimic the pyrophosphate moiety. oup.comnih.gov These groups are recognized by enzymes like HIV-1 RT, allowing for the incorporation of the deoxyadenosine (B7792050) monophosphate (dAMP) into the DNA strand. oup.comnih.gov This demonstrates that the P-N bond can be cleaved in the active site of the polymerase, facilitating the nucleotidyl transfer reaction. oup.com The success of these mimics suggests that the precise structure of pyrophosphate is not an absolute requirement for polymerization by certain flexible enzymes, opening avenues for the design of novel substrates and inhibitors. nih.govoup.com

Incorporation Efficiency and Fidelity in Nucleic Acid Synthesis

Enzyme Inhibition and Modulation Mechanisms

Beyond acting as substrates, phosphoramidate analogues of adenosine can function as inhibitors or modulators of various enzymes. Their structural similarity to natural nucleotides allows them to bind to enzyme active sites, but the modified phosphoramidate linkage can prevent the catalytic reaction, leading to inhibition.

Ribozymes, or catalytic RNAs, often have highly specific active sites that recognize their substrates with precision. The introduction of nucleotide analogues can be a powerful tool to probe their mechanism and inhibit their function. While specific studies on this compound as a direct inhibitor of ribozymes are not extensively documented in the provided context, the principle of using modified oligonucleotides is well-established. For example, replacing key phosphate linkages in a ribozyme's substrate with phosphorothioates, another modification to the phosphate group, has been shown to significantly decrease the rate of the ribozyme-catalyzed reaction, indicating that these linkages are critical for catalysis. nih.gov Similarly, modifications to the adenosine base itself, such as replacing adenosine with 1-deazaadenosine (B84304) in a hammerhead ribozyme, can significantly reduce catalytic activity, highlighting the importance of specific atoms for function. oup.com

RNA-binding proteins (RBPs) are crucial for post-transcriptional gene regulation, and their interactions with RNA are often highly specific. mdpi.com The N6-methyladenosine (m6A) modification is a key epigenetic mark recognized by a class of RBPs known as "readers," such as the YTH domain-containing proteins. mdpi.comglenresearch.com Synthetic oligonucleotides containing m6A phosphoramidates are essential tools for studying these interactions, helping to identify which proteins bind to this modification and how this binding affects RNA stability and translation. mdpi.comglenresearch.com While not a direct inhibition by this compound, these studies exemplify how phosphoramidate chemistry is central to creating probes that can competitively interfere with or map the binding sites of RBPs.

Phosphoramidate analogues have proven to be effective inhibitors of several enzyme classes, most notably viral polymerases.

Reverse Transcriptases: Many nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy are administered as prodrugs, some utilizing phosphoramidate technology (ProTides) to enhance cellular uptake and intracellular phosphorylation. acs.orgoup.comacs.org These compounds, once converted to their active triphosphate forms, compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation by HIV reverse transcriptase. oup.com Once incorporated, they often cause chain termination of the growing DNA strand, thus inhibiting viral replication. oup.com Modified oligonucleotides containing (N3'→P5') phosphoramidate linkages have also been shown to be potent, sequence-specific inhibitors of HIV-1 reverse transcription in vitro, with IC50 values in the nanomolar range. nih.govoup.com

RNA-Dependent RNA Polymerases (RdRp): Phosphoramidate prodrugs are a cornerstone of treatment for viruses like Hepatitis C (HCV) and have been investigated for others, including SARS-CoV-2. biorxiv.orgacs.org Sofosbuvir, a prominent anti-HCV drug, is a phosphoramidate prodrug that is metabolized to its active triphosphate form. biorxiv.org This active form acts as a chain terminator for the HCV RdRp. biorxiv.org Similarly, the active triphosphate forms of drugs like Tenofovir alafenamide have been shown to inhibit the RdRp of SARS-CoV-2. acs.org

Other Enzymes: Phosphoramidate modifications have also been used to create inhibitors for other enzymes involved in nucleic acid metabolism. For example, modified oligonucleotides with primary phosphoramidate linkages have been designed as unreactive substrate analogues for human apurinic/apyrimidinic endonuclease (APE1), a key enzyme in DNA repair. rsc.org These analogues bind to the enzyme but are cleaved much more slowly than the natural substrate, making them effective competitive inhibitors for biochemical and structural studies. rsc.org

The table below provides examples of enzyme inhibition by phosphoramidate analogues.

| Enzyme | Inhibitor Type | Mechanism of Inhibition |

| HIV-1 Reverse Transcriptase | (N3'→P5') Phosphoramidate Oligonucleotide | Strong and sequence-specific inhibition of reverse transcription. nih.govoup.com |

| HIV-1 Reverse Transcriptase | Nucleoside Analogue ProTide | Competitive inhibition and DNA chain termination. oup.comacs.org |

| HCV RNA-Dependent RNA Polymerase | Sofosbuvir (Phosphoramidate Prodrug) | RNA chain termination. biorxiv.org |

| SARS-CoV-2 RNA-Dependent RNA Polymerase | Tenofovir Alafenamide (Active Form) | Inhibition of polymerase activity. acs.org |

| Human AP-Endonuclease 1 (APE1) | Primary Phosphoramidate Oligonucleotide | Acts as an unreactive substrate analogue, slowing hydrolysis. rsc.org |

Competitive Inhibition Studies with Ribozymes and RNA-Binding Proteins

Recognition and Processing by Phosphoramidases and Related Enzymes

The enzymatic cleavage of the phosphoramidate (P-N) bond in adenosine phosphoramidates is primarily carried out by a class of enzymes known as phosphoramidases. The most prominent and well-characterized of these belong to the Histidine Triad (HINT) superfamily, a ubiquitous group of proteins found in all domains of life. acs.org

Key enzymes in this family include HINT1, HINT2, and the Fragile Histidine Triad (Fhit) protein. acs.orgwikipedia.orgresearchgate.net These enzymes function as potent nucleoside phosphoramidases, hydrolyzing substrates like adenosine 5'-phosphoramidate to yield adenosine 5'-monophosphate (AMP) and an amine leaving group (e.g., ammonia). nih.govnih.gov This activity is crucial not only for metabolizing naturally occurring molecules but also for the bioactivation of numerous phosphoramidate prodrugs (ProTides), which are designed to deliver nucleotide analogues into cells. nih.gov

The substrate specificity of HINT enzymes has been a subject of detailed investigation. Studies using various analogues have elucidated key structural requirements for recognition and catalysis.

Nucleobase and Ribose Moiety : Both human HINT1 and its E. coli homologue (hinT) recognize purine nucleotides, with some studies indicating a preference for guanosine (B1672433) over adenosine phosphoramidates. nih.gov The 2'-hydroxyl group on the ribose ring is important for efficient binding and catalysis, as its absence in deoxyribonucleotides significantly reduces the rate of hydrolysis. acs.org

Amine Leaving Group : The nature of the amine leaving group significantly influences the efficiency of hydrolysis. The simplest substrate, adenosine 5'-phosphoramidate (AMP-NH2), is an excellent substrate for both rabbit and yeast HINT enzymes. nih.gov More complex amines, such as those derived from amino acid esters or tryptamine (B22526), are also processed efficiently, which is the basis for their use in ProTide design. acs.orgnih.gov Human HINT1 has been shown to have a strong stereochemical preference, favoring D-tryptophan phosphoramidates over L-isomers by a factor of 300. acs.org

The kinetics of hydrolysis by these enzymes have been quantified, demonstrating their high efficiency. The catalytic efficiencies (kcat/Km) can be comparable to those of nucleoside kinases, highlighting their effectiveness in generating mononucleotides from phosphoramidate precursors. acs.org For instance, rabbit HINT exhibits a specificity constant (kcat/Km) of 2.9 × 10^6 M-1s-1 for the hydrolysis of AMP-NH2. nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Rabbit Hint | Adenosine 5'-phosphoramidate (AMP-NH₂) | 0.068 | 0.20 | 2.9 x 10⁶ | nih.gov |

| Yeast Hnt1 | Adenosine 5'-phosphoramidate (AMP-NH₂) | 0.870 | 0.87 | 1.0 x 10⁶ | nih.gov |

| Human Hint1 (hHint1) | Adenosine tryptamine phosphoramidate | - | - | ~10⁷ | acs.org |

| E. coli hinT | Adenosine tryptamine phosphoramidate | - | - | ~10⁶ | acs.org |

Structural Basis of Enzyme-Ligand Interactions (e.g., using X-ray Crystallography and NMR)

The molecular mechanisms underlying the recognition and hydrolysis of adenosine phosphoramidates have been illuminated by structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography has provided high-resolution snapshots of phosphoramidases in complex with their substrates or substrate analogs. Crystal structures of HINT proteins reveal a conserved dimeric architecture with a shared active site at the interface of the two monomers. researchgate.net Central to this active site is the namesake histidine triad (His-X-His-X-His, where X is a hydrophobic residue), which is essential for catalysis. wikipedia.org

Structural studies of HINT1 and HINT2 with bound ligands like AMP or dGMP have detailed the specific interactions that anchor the nucleotide. researchgate.netnih.gov The phosphate moiety is critical for binding; its removal in adenosine compared to AMP increases the dissociation constant (KD) by two orders of magnitude. acs.orgnih.gov The ribose 2'-OH group forms a key hydrogen bond with an active site aspartate residue (Asp43 in human HINT1), explaining the enzyme's preference for ribonucleosides over deoxyribonucleosides. acs.org

While structures with this compound itself are not available, studies on related molecules have been informative. For example, crystal structures of various aminoacyl-AMPs (a form of phosphoramidate) bound to RNase A show how the protein environment positions the carboxylate group of the amino acid to attack the phosphoramidate, providing insight into the geometry of P-N bond cleavage. rcsb.orgresearchgate.net

| PDB ID | Enzyme | Ligand | Resolution (Å) | Source |

|---|---|---|---|---|

| 6XHD | Bovine Ribonuclease A (as chaperone) | Prolinyl-5'-O-adenosine phosphoramidate (Pro-AMP) | 1.51 | rcsb.org |

| 6XHC | Bovine Ribonuclease A (as chaperone) | Glycyl-5'-O-adenosine phosphoramidate (Gly-AMP) | 1.55 | researchgate.net |

| Not Available | Human HINT1 | AMP | - | nih.gov |

| Not Available | Human HINT2 | dGMP | - | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary tool to study these interactions in solution. It is particularly powerful for probing molecular dynamics and reaction kinetics. 31P NMR is a direct and quantitative method used to monitor the enzymatic hydrolysis of phosphoramidates. nih.gov By tracking the disappearance of the phosphoramidate signal and the appearance of the AMP product signal over time, researchers can accurately determine reaction rates and kinetic parameters. researchgate.netacs.org

Furthermore, 1H NMR has been used to observe the formation of covalent adducts between adenosine-based molecules and other compounds, demonstrating its utility in tracking changes in the chemical environment of the ribose and base protons upon binding or reaction. acs.org While detailed NMR structural solutions of HINT-phosphoramidate complexes are challenging, the technique is invaluable for studying the kinetics and substrate binding that are foundational to the enzymatic processing of these compounds. researchgate.net

Applications As Biochemical Probes and Research Tools

Use in Structural and Functional Studies of Nucleic Acids

The ability to introduce modified nucleosides into DNA and RNA with high precision has revolutionized the study of their structural dynamics and functional roles. Adenosine (B11128) 6-N-phosphoramidate analogues are central to these methodologies.

The site-specific incorporation of adenosine analogues into DNA and RNA is a powerful strategy for probing the mechanisms of nucleic acid-protein interactions and enzymatic reactions. usm.edunih.gov The phosphoramidite (B1245037) approach is the most widely used chemical method for RNA synthesis, allowing for the precise placement of modified nucleotides. nih.gov Researchers have synthesized various adenosine phosphoramidate (B1195095) derivatives that can be incorporated into oligonucleotides using standard solid-phase synthesis. usm.eduresearchgate.net

For instance, the synthesis of 5'-amino derivatives of adenosine phosphoramidate has been achieved through the direct coupling of diamines with AMP using the water-soluble carbodiimide, EDAC. usm.edu These derivatives, after being incorporated into RNA, provide a site for further modification with labels such as fluorophores and biotin (B1667282). usm.edu This enables detailed studies of RNA structure and function. The efficiency of these coupling reactions is generally high, with purification of the products being straightforward due to their hydrophobicity. usm.edu

The position of modification on the adenosine base is critical. Studies have shown that modifications at the N6 position of adenosine are well-tolerated for transcription initiation by T7 RNA polymerase, whereas modifications at the 8-position can be inhibitory. usm.edu This specificity allows for the creation of functionalized RNA molecules with minimal disruption to their biological activity.

Table 1: Examples of Diamines Used in the Synthesis of 5'-Amino Derivatives of Adenosine Phosphoramidate usm.edu

| Diamine Abbreviation | Full Name |

|---|---|

| EDA | Ethylenediamine |

| BDA | 1,4-Butanediamine |

| HDA | 1,6-Hexanediamine |

| ODEA | 4,9-Dioxa-1,12-dodecanediamine |

| EDODEA | 4,7,10-Trioxa-1,13-tridecanediamine |

This interactive table summarizes the diamines that have been successfully used to create 5'-amino derivatives of adenosine phosphoramidate for subsequent incorporation into RNA.

Fluorescent analogues of adenosine are powerful tools for the real-time monitoring of biomolecular interactions and enzymatic activities. acs.orgnih.gov These analogues are designed to have their fluorescence quenched when incorporated into a nucleic acid duplex and to exhibit a significant increase in fluorescence upon a change in their local environment, such as enzymatic excision. acs.orgnih.gov

A notable example is the development of fluorescently modified adenine-release turn-on (FMART) probes. acs.orgnih.gov In these probes, the 6-amino group of adenosine is replaced with an aromatic ring, such as a thiophene (B33073) derivative, to create a fluorophore. nih.gov These 6-thienyl-adenosine phosphoramidite derivatives can be incorporated into DNA probes. nih.gov When the fluorescent adenine (B156593) analogue is excised by an enzyme like MUTYH, which is involved in DNA repair, a turn-on fluorescence signal is produced, allowing for real-time monitoring of the enzyme's activity. acs.orgnih.gov

Another fluorescent adenosine analogue, thieno[3,4-d]-6-aminopyrimidine (thA), has been used to study RNA editing by adenosine deaminase acting on RNA (ADAR) enzymes. nih.gov When thA is incorporated into an RNA substrate, its deamination to the corresponding inosine (B1671953) derivative (thI) by ADAR2 results in a change in fluorescence, providing a continuous assay for the editing reaction. nih.govresearchgate.net

Table 2: Characteristics of Selected Fluorescent Adenine Analogues nih.gov

| Analogue | Modification | Application |

|---|---|---|

| A1 | 6-thienyl-purine | Monitoring MUTYH activity |

| A2 | 2-Amino-6-thienyl purine (B94841) | Monitoring MUTYH activity with longer wavelength emission |

This interactive table provides an overview of some fluorescent adenosine analogues and their applications in monitoring biomolecular processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of RNA in solution. However, the limited chemical shift dispersion of the four standard nucleotides can lead to significant resonance overlap, especially in larger RNAs. nih.govacs.orgrsc.org Isotopic labeling of RNA with 13C, 15N, and 19F at specific positions provides a means to overcome this limitation. nih.govacs.orgmdpi.com

The synthesis of isotopically labeled adenosine phosphoramidites allows for their site-specific incorporation into RNA via solid-phase chemical synthesis. rsc.orgmdpi.com For example, [7-15N]-adenosine phosphoramidite has been synthesized and incorporated into RNA to probe non-canonical base pairing interactions. mdpi.com Similarly, [2-19F, 2-13C]-adenosine phosphoramidite has been developed to facilitate NMR studies of large RNAs by taking advantage of the favorable properties of the 19F-13C spin pair in transverse relaxation-optimized spectroscopy (TROSY) experiments. nih.gov

These advanced labeling strategies enable the unambiguous assignment of resonances and the detailed characterization of RNA structure and dynamics, including the study of base triplet interactions and conformational changes upon ligand binding. nih.govd-nb.info

Table 3: Examples of Isotopically Labeled Adenosine Phosphoramidites for NMR Studies

| Isotopic Label | Application in NMR | Reference |

|---|---|---|

| [7-15N]-adenosine | Probing non-canonical base pairing | mdpi.com |

| [1-15N]-adenosine | Probing U-A base pairs | mdpi.com |

| [2-19F, 2-13C]-adenosine | TROSY NMR of large RNAs | nih.gov |

This interactive table highlights some of the isotopically labeled adenosine phosphoramidites and their specific applications in advanced NMR spectroscopy of RNA.

Fluorescent Adenosine Analogues for Real-Time Monitoring of Biomolecular Interactions

Elucidation of Enzyme Catalysis and Substrate Recognition

Adenosine 6-N-phosphoramidate derivatives are valuable tools for elucidating the mechanisms of enzyme catalysis and substrate recognition. By modifying the adenosine structure, researchers can probe the specific interactions between an enzyme and its substrate.

For example, bisubstrate analogues, which consist of a SAM (S-adenosylmethionine) analogue covalently linked to the N6-position of an adenosine, are used to mimic the transition state of RNA methylation. researchgate.net These molecules have been instrumental in studying the catalytic mechanism of RNA methyltransferases like METTL3-14. researchgate.net

The substrate specificity of enzymes like adenosine deaminase-like protein 1 (ADAL1) has been characterized using a variety of N6-substituted purine nucleoside monophosphates. researchgate.net These studies have revealed that ADAL1 can catalyze the removal of different alkyl groups from the N6-position of purine and 2-aminopurine (B61359) nucleoside monophosphates, providing insights into the enzyme's active site and potential roles in metabolism. researchgate.net

Development of Chemical Probes for Adenosine Receptors (Excluding Therapeutic Applications)

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Chemical probes based on adenosine derivatives are essential for characterizing these receptors. nih.govresearchgate.net While many of these have therapeutic potential, their use as research tools is also significant.

Fluorescent ligands, where a fluorophore is attached to an adenosine analogue, are increasingly used for detecting and characterizing adenosine receptors. nih.govresearchgate.net These probes are valuable in techniques like fluorescence resonance energy transfer (FRET) and flow cytometry. nih.gov For instance, derivatives of the adenosine agonist NECA (5'-(N-ethylcarboxamido)adenosine) have been modified with various fluorophores to create probes with affinity for different adenosine receptor subtypes. nih.gov

Covalent ligands, which form an irreversible bond with the receptor, are another important class of chemical probes. An example is m-DITC-ADAC, an N6-substituted adenosine derivative that acts as an irreversible agonist for the A1 adenosine receptor. nih.gov Such probes are useful for structural biology studies of GPCRs. nih.govresearchgate.net

Investigating Cellular Processes and Pathways (excluding clinical implications)

This compound derivatives are employed to investigate a variety of cellular processes and pathways. The ProTide technology, where a phosphoramidate moiety is attached to a nucleoside analogue, is a prominent example. nih.govbiorxiv.org These prodrugs can penetrate cell membranes and are then metabolized intracellularly to the active nucleoside triphosphate. nih.govbiorxiv.org

This approach has been used to study the metabolic activation pathways of compounds like cordycepin (B1669437). nih.gov By analyzing the intracellular conversion of cordycepin ProTides, researchers can understand the enzymatic processes involved in their activation. nih.gov

Furthermore, nucleoside 5'-phosphoramidates, including adenosine 5'-phosphoramidate (NH2-pA), have been shown to act as signaling molecules in plants. mdpi.com Exogenously applied NH2-pA can modify the expression of genes in the phenylpropanoid pathway in grape cells, leading to the accumulation of secondary metabolites like trans-resveratrol. mdpi.com This demonstrates the role of such compounds in regulating plant responses to stress. mdpi.com

Advanced Analytical and Characterization Methodologies for Academic Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS)

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational dynamics of Adenosine (B11128) 6-N-phosphoramidate in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain detailed insights into the spatial arrangement of atoms within the molecule.

¹H and ³¹P NMR are particularly informative. For instance, in studies of adenosine phosphoramidates, ¹H NMR provides data on the protons of the adenine (B156593) and ribose moieties, while ³¹P NMR is used to observe the phosphorus environment, with chemical shifts referenced to an external standard like 85% H₃PO₄. osu.edu The complexity of NMR spectra can sometimes indicate the presence of different conformations or isomers. osu.edu

Advanced NMR techniques, often in combination with isotope labeling (e.g., ¹³C, ¹⁵N), are employed to study the interactions of Adenosine 6-N-phosphoramidate with other molecules, such as enzymes or RNA. researchgate.netacs.org For example, ¹⁵N, ¹³C adenosine-labeled tRNA has been used to observe its direct interaction with related compounds. acs.org These studies can reveal specific binding sites and conformational changes that occur upon interaction. The use of isotope-labeled phosphoramidates has proven successful in studying RNA dynamics, as the isolated ¹H-¹³C spin-pairs simplify the spectra and allow for the probing of functional dynamics. researchgate.net

| NMR Nucleus | Information Gained | Typical Application for this compound |

| ¹H | Proton environment, coupling between adjacent protons. | Elucidation of the structure of the adenine and ribose rings. |

| ¹³C | Carbon skeleton of the molecule. | Used with isotope labeling to trace specific carbon atoms and study interactions. researchgate.netacs.org |

| ¹⁵N | Nitrogen environment. | Used with isotope labeling to study base pairing and interactions at nitrogen sites. acs.orgmdpi.com |

| ³¹P | Phosphorus chemical environment. | Characterization of the phosphoramidate (B1195095) linkage and its hydrolysis products. osu.eduresearchgate.net |

Mass Spectrometry (MS) for Purity and Molecular Integrity Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. It is also extensively used to assess the purity of synthetic batches and to identify any impurities or degradation products.

High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is commonly used to obtain accurate mass measurements, which can confirm the molecular formula of the synthesized compound. osu.edu For example, the calculated mass for a related compound, C₁₆H₂₉N₇O₆P, was found to be 446.11917 (M+H⁺), with the actual measurement being very close at 446.1918. osu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful technique for impurity profiling. thermofisher.comthermofisher.com This method allows for the separation of the main compound from any by-products or starting materials, followed by their individual mass analysis for identification and structural elucidation. thermofisher.comthermofisher.com The sensitivity of modern MS detectors allows for the detection of impurities at very low levels, often below 0.01%. thermofisher.comthermofisher.com

| Mass Spectrometry Technique | Primary Application | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides highly accurate mass-to-charge ratio, allowing for the determination of the elemental composition. osu.edu |

| Electrospray Ionization (ESI) | Ionization of the molecule | A soft ionization technique suitable for fragile molecules like nucleotides, often producing protonated molecular ions [M+H]⁺. osu.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Profiling and Analysis | Separates components of a mixture before mass analysis, enabling identification and quantification of impurities. thermofisher.comthermofisher.com |

Chromatographic Methods for Purification and Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and analytical assessment of this compound. osu.edumdpi.comresearchgate.net Reversed-phase HPLC is frequently employed, where the hydrophobic nature of the phosphoramidate allows for its separation from more polar reactants and by-products. usm.edu

Various C18 columns are used, and the mobile phase typically consists of a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an aqueous buffer. osu.eduusm.edu For instance, a gradient of methanol in a phosphate (B84403) buffer can be used to elute the product from the column. usm.edu The purity of the collected fractions is often assessed by analytical HPLC, with detection commonly performed using UV absorbance at 260 nm, the characteristic wavelength for adenosine-containing compounds. osu.edu

Different HPLC methods can be developed and optimized for specific analytical needs, such as separating complex mixtures of nucleotides and their derivatives. helixchrom.com The choice of column, mobile phase composition, and gradient profile are all critical parameters that are adjusted to achieve the desired separation. osu.eduhelixchrom.com

| HPLC Method | Stationary Phase | Mobile Phase Example | Application |

| Reversed-Phase HPLC | C18 | Gradient of Methanol in Potassium Phosphate buffer usm.edu | Purification and analysis of adenosine phosphoramidates. usm.edu |

| Reversed-Phase HPLC | C18 | Gradient of Methanol in Ammonium Acetate buffer osu.edu | Analysis and purification of AMP-linker conjugates. osu.edu |

| HILIC / Cation-Exchange | Amaze TCH | Gradient of Acetonitrile in Ammonium Acetate buffer helixchrom.com | Separation of nucleosides and nucleotides. helixchrom.com |

Kinetic and Mechanistic Assay Development for Enzyme Studies

This compound and related compounds are valuable tools for studying the kinetics and mechanisms of enzymes that interact with nucleotides. caltech.edunih.gov The development of specific assays allows researchers to measure enzyme activity, determine kinetic parameters like Kₘ and kcat, and elucidate reaction mechanisms.

For example, the hydrolysis of phosphoramidate bonds by enzymes like histidine triad (B1167595) nucleotide binding proteins (Hints) can be monitored using continuous fluorescence-based assays. acs.org In such assays, the release of a fluorescent amine upon hydrolysis of a synthetic phosphoramidate substrate results in a measurable increase in fluorescence, allowing for real-time monitoring of the reaction. caltech.eduacs.org

Single-turnover kinetic experiments, often monitored by fluorescence changes, can provide insights into discrete steps of the enzymatic reaction, such as substrate binding, conformational changes, chemical transformation, and product release. nih.gov For instance, the fluorescence of 1,N⁶-ethenoadenosine (εA), a fluorescent analog of adenosine, is quenched in duplex DNA and when bound to a DNA glycosylase. The increase in fluorescence upon its excision can be used to follow the enzymatic reaction. nih.gov

These kinetic studies are crucial for understanding how enzymes recognize and process substrates like this compound and for the design of enzyme inhibitors or prodrugs. researchgate.netvanderbilt.edu

| Assay Type | Principle | Information Obtained | Example Enzyme Studied |

| Continuous Fluorescence Assay | Monitoring the change in fluorescence upon enzymatic reaction. caltech.eduacs.org | Real-time reaction rates, steady-state kinetic parameters (Kₘ, kcat). acs.org | Histidine Triad Nucleotide Binding Proteins (Hints). caltech.eduacs.org |

| Single-Turnover Fluorescence Assay | Following the fluorescence change of a single enzyme-substrate interaction cycle. nih.gov | Rates of individual steps in the catalytic cycle (binding, catalysis, product release). nih.gov | Human Alkyladenine DNA Glycosylase (AAG). nih.gov |

| HPLC-based Assay | Quantifying substrate depletion and product formation over time by HPLC. | Reaction progress and kinetics. | DNA Polymerases. oup.com |

| ³¹P NMR Spectroscopy | Observing the change in the phosphorus signal of the substrate and product. researchgate.net | Rate of hydrolysis and identification of phosphorus-containing products. researchgate.net | Enzyme-free hydrolysis studies. researchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Novel Phosphoramidate (B1195095) Architectures for Biochemical Research

The synthesis of novel phosphoramidate architectures is a burgeoning field of research. Scientists are exploring various modifications to the core structure of Adenosine (B11128) 6-N-phosphoramidate to create new tools for biochemical investigation. These efforts include the development of N-substituted adenine (B156593) nucleosides and the synthesis of conjugates with other molecules. researchgate.netacs.org

One area of focus is the creation of phosphoramidate-based analogs of common nucleotides. mdpi.com For instance, adenosine 5'-phosphoramidate (AMPN) is a known metabolite present in a wide range of organisms. mdpi.com Research into such naturally occurring phosphoramidates provides a foundation for designing synthetic analogs with enhanced stability or specific functionalities. The synthesis of N-phosphorylated ribonucleosides, including adenosine 6-N-phosphoramidate, has been a subject of study to understand their chemical and physicochemical properties. acs.org

Furthermore, the development of methods for creating N-acyl phosphoramidate linkages is being optimized to construct more complex molecules. acs.org These novel architectures are not limited to mononucleotides; researchers are also incorporating phosphoramidate linkages into oligonucleotides to create modified DNA and RNA with unique properties. acs.org

A summary of representative novel phosphoramidate architectures and their research applications is presented below:

| Phosphoramidate Architecture | Research Application | Reference |

| N-Acyl Phosphoramidate Linkages | Construction of complex biomolecules | acs.org |

| N-Substituted Adenine Nucleosides | Development of new biochemical tools | researchgate.net |

| Phosphoramidate-Modified Oligonucleotides | Creation of modified DNA and RNA with unique properties | acs.org |

| Adenosine 5'-phosphoramidate (AMPN) | Study of naturally occurring phosphoramidate metabolites | mdpi.com |

Integration with Advanced Biological Systems for In Vitro Studies

This compound and its analogs are being integrated into advanced biological systems for a variety of in vitro studies. A significant application is in the in vitro selection of novel ribozymes. The unique chemical properties of the phosphoramidate bond can be exploited to design selection strategies for isolating RNA enzymes with specific catalytic activities.

Phosphoramidate derivatives have also been investigated as potential prebiotic monomers, suggesting their role in the early stages of life. mdpi.com Their ability to participate in polymerization reactions makes them valuable for studying the origins of nucleic acids. mdpi.com In the context of modern biological systems, phosphoramidates can act as substrates for certain polymerases, enabling the enzymatic synthesis of modified DNA. mdpi.com

Furthermore, the integration of phosphoramidate-containing molecules into in vitro transcription systems allows for the synthesis of modified RNA with specific labels or functionalities at the 5' end. nih.gov For example, adenosine-folic acid conjugates with a phosphoramidate linker can be used as transcription initiators. nih.gov This approach facilitates the production of RNA molecules with desired modifications for various downstream applications.

The table below highlights key in vitro applications of this compound and related compounds:

| In Vitro Application | Description | Reference |

| Ribozyme Selection | Use in selection strategies to isolate novel RNA enzymes. | |

| Prebiotic Chemistry Studies | Investigated as potential monomers for the prebiotic synthesis of nucleic acids. | mdpi.com |

| Enzymatic Synthesis of Modified DNA | Serve as substrates for polymerases to create modified DNA. | mdpi.com |

| In Vitro Transcription | Used as initiators to produce 5'-modified RNA. | nih.gov |

Computational Design and Prediction of this compound Interactions

Continuum solvent models are another computational tool used to investigate the relative stability of different helical forms (A-form vs. B-form) of phosphoramidate-modified DNA. Such computational analyses are crucial for the rational design of modified nucleic acids with desired properties. Furthermore, computational studies can help in understanding the binding mechanisms of phosphoramidate-containing ligands to their protein targets. For example, molecular modeling has been used to investigate the interactions of adenosine analogs with receptors, providing a basis for structure-guided drug design. researchgate.net

The following table summarizes the applications of computational methods in the study of this compound:

| Computational Method | Application | Reference |

| Molecular Modeling | Studying the stability of phosphoramidate-modified DNA helices. | |

| Continuum Solvent Models | Investigating the relative stability of A- and B-form helices of modified DNA. | |

| Receptor Docking | Predicting the binding modes of adenosine analogs to their target receptors. | researchgate.net |

Development of Orthogonal Systems for Nucleic Acid Synthesis and Modification

The development of orthogonal systems for nucleic acid synthesis and modification represents a significant frontier in biotechnology, where phosphoramidates play a key role. Orthogonal systems are designed to operate independently of the cell's natural machinery, allowing for the synthesis of artificial genetic polymers with non-natural backbones. oup.com Phosphoramidate linkages are attractive for these systems because they can be read by certain DNA polymerases, yet they are not identical to the native phosphodiester bonds. researchgate.net

Chemical ligation strategies based on phosphoramidate formation are being developed to assemble large DNA molecules. researchgate.net These methods are often designed to be orthogonal to other ligation chemistries, such as "click" chemistry, enabling the simultaneous use of multiple strategies for complex DNA construction. researchgate.netpnas.org The goal is to create biocompatible modified DNA that can function alongside natural genetic material without interference. acs.org

Moreover, orthogonal protecting group strategies are being devised to facilitate the synthesis of repetitive or highly structured DNA sequences. nih.gov These strategies allow for the selective protection and deprotection of specific bases, enabling controlled chemical reactions at desired positions within a DNA strand. nih.gov The use of phosphoramidate chemistry in these orthogonal systems is expanding the toolbox for synthetic biology and the creation of novel nucleic acid-based materials and therapeutics.

Key aspects of orthogonal systems involving phosphoramidates are outlined below:

| Orthogonal System Component | Description | Reference |

| Phosphoramidate Chemical Ligation | A method for assembling large, modified DNA molecules. | researchgate.net |

| Orthogonal Protecting Groups | Enable the synthesis of complex DNA structures by selective chemical modification. | nih.gov |

| Biocompatible Modified DNA | Designed to function in biological systems without interfering with natural processes. | acs.org |

Q & A

Q. What are the established synthetic routes for adenosine 6-<i>N</i>-phosphoramidate, and how do reaction conditions influence yield and purity?

Adenosine 6-<i>N</i>-phosphoramidate is typically synthesized via phosphoramidite chemistry. A validated protocol involves reacting adenosine derivatives with 2-cyanoethyl <i>N</i>,<i>N</i>-diisopropylphosphoramidite in the presence of 1-methylimidazole and <i>N</i>,<i>N</i>-diisopropylethylamine. Key steps include:

- Drying reactants under high vacuum to prevent hydrolysis.

- Using anhydrous dichloromethane as the solvent to minimize side reactions.

- Purification via column chromatography to isolate stereoisomers, achieving ~90% purity . Variations in reaction time, temperature, and stoichiometry significantly impact yield. For example, excess phosphoramidite reagent (1.2–1.5 eq) improves coupling efficiency.

Q. How can researchers validate the structural integrity of adenosine 6-<i>N</i>-phosphoramidate post-synthesis?

Structural validation requires multi-modal analysis:

- <sup>31</sup>P NMR : A singlet at δ ~149 ppm confirms phosphoramidate bond formation.

- HRMS (High-Resolution Mass Spectrometry) : Accurate mass measurement within ±2 ppm error ensures molecular formula consistency.

- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments for ribose protons (e.g., H1’ at δ 6.05 ppm) and adenine protons (H8 at δ 8.35 ppm) confirm regioselective phosphorylation . Cross-referencing with literature data (e.g., Agrocin 84 analogs) is critical for benchmarking .

Q. What biological systems are commonly used to study adenosine 6-<i>N</i>-phosphoramidate’s activity, and what assays are employed?

Early studies focus on antibacterial activity due to its structural similarity to Agrocin 84, a 6-<i>N</i>-phosphoramidate analog with phytopathogen inhibition properties . Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Tested against Gram-negative bacteria (e.g., <i>Agrobacterium tumefaciens</i>).

- Enzyme Inhibition : ATP-binding enzymes (e.g., kinases) are screened using radioactive <sup>32</sup>P-ATP displacement assays.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for adenosine 6-<i>N</i>-phosphoramidate analogs?

Contradictions often arise from:

- Purity variations : Impurities ≥5% (e.g., unreacted adenosine) can skew bioactivity. Use HPLC with UV/HRMS detection for purity quantification .

- Solubility factors : Poor aqueous solubility may lead to false negatives. Co-solvents (e.g., DMSO ≤1%) or prodrug strategies (e.g., acetyl protection) enhance bioavailability .

- Strain-specific responses : Validate activity across multiple bacterial strains and genetic backgrounds .

Q. What strategies optimize the stability of adenosine 6-<i>N</i>-phosphoramidate under physiological conditions?

The phosphoramidate bond is hydrolytically labile. Stabilization approaches include:

Q. How do isotopic labeling (e.g., <sup>15</sup>N) and advanced spectroscopic techniques enhance mechanistic studies?